5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical reactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The specific molecular targets and pathways involved may vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-Methylimidazo[1,2-a]pyridine
- 2-Aminoimidazo[1,2-a]pyridine
- 2-Bromoimidazo[1,2-a]pyridine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a methyl group, which can influence its chemical reactivity and biological activity. These unique features make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H8FN3 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
5-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8FN3/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
LWBNWFDREBOSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2F)N |
Origin of Product |
United States |
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